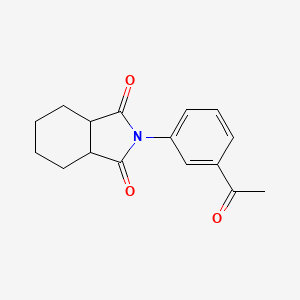

2-(3-acetylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione

Description

2-(3-Acetylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione is a hydrogenated isoindole-dione derivative characterized by a bicyclic hexahydro-isoindole-1,3-dione core substituted at the 2-position with a 3-acetylphenyl group. This structural motif combines the rigidity of the aromatic acetylphenyl moiety with the conformational flexibility of the hydrogenated isoindole-dione system. The acetyl group at the meta position of the phenyl ring may enhance electronic interactions with biological targets while influencing solubility and metabolic stability .

Properties

IUPAC Name |

2-(3-acetylphenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-10(18)11-5-4-6-12(9-11)17-15(19)13-7-2-3-8-14(13)16(17)20/h4-6,9,13-14H,2-3,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBIXKSWWAGGIAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)N2C(=O)C3CCCCC3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-acetylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable aniline derivative, the compound can be synthesized through a series of steps including acetylation, cyclization, and reduction reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and precise control systems would be essential to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-acetylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like hydrogen gas or metal hydrides.

Substitution: The acetyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(3-acetylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-acetylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituents

Key Observations :

- Substituent Effects : The 3-acetylphenyl group provides electron-withdrawing character, contrasting with electron-rich thiophene in 1b. This difference may influence redox-mediated antioxidant activity .

- Halogenation : Dichloro-substituted analogs (e.g., 5,6-dichloro derivatives) exhibit enhanced biological activity due to increased electrophilicity and membrane permeability, features absent in the target compound .

Table 2: Antioxidant and Binding Affinity Data

Key Findings :

- The thiophene-containing derivative 1b outperforms the target compound’s structural analogs in antioxidant activity (IC₅₀ = 12.5 µM) and COX-2 binding (-8.2 kcal/mol), likely due to thiophene’s redox-active sulfur atom .

- The absence of halogens or heteroaromatic groups in the target compound may limit its MAO-B inhibition compared to dichloro or quinoline-substituted derivatives .

- Predicted BBB permeability for the target compound aligns with hydrogenated analogs like 2, which exhibit moderate-to-high CNS penetration .

Key Insights :

- The target compound’s synthesis is inferred to involve N-alkylation, a common strategy for isoindole-dione derivatives.

- Thiophene and quinazoline derivatives (1b, 2) are synthesized via hydrazide linkages, enabling modular functionalization .

Pharmacokinetic and Toxicity Profiles

Table 4: ADME-Tox Predictions

Analysis :

- The target compound’s predicted logP (2.1) and solubility (0.15 mg/mL) suggest moderate bioavailability, comparable to 1b and 2.

- Dichloro-substituted analogs face higher mutagenicity risks (Ames test positive), whereas the acetylphenyl group in the target compound likely reduces this liability .

Biological Activity

2-(3-acetylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its potential therapeutic applications, particularly in neurodegenerative diseases and as an anti-inflammatory agent.

- Empirical Formula: C16H17NO3

- Molecular Weight: 271.31 g/mol

- CAS Number: MFCD00737516

Synthesis

The synthesis of this compound involves several steps starting from 3-sulfolene. The process includes epoxidation and subsequent nucleophilic attacks, leading to various derivatives. The synthesis pathway has been optimized for yield and purity.

Neuroprotective Effects

Research indicates that derivatives of isoindole-1,3-dione exhibit promising activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative disorders such as Alzheimer's disease.

Key Findings:

- Compounds derived from isoindole-1,3-dione showed AChE inhibitory activity with IC50 values ranging from 0.9 to 19.5 μM, highlighting their potential as therapeutic agents for Alzheimer’s treatment .

- A derivative containing a phenyl substituent demonstrated an IC50 value of 1.12 μM against AChE .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies have shown that it interacts with key inflammatory pathways:

Mechanisms:

- Inhibition of Cyclooxygenase-2 (COX-2) and Nuclear Factor Kappa B (NF-kB), which are crucial in the inflammatory response.

- Derivatives have been shown to possess antioxidant properties, contributing to their overall anti-inflammatory effects .

Pharmacokinetics and Toxicity

Pharmacokinetic studies suggest that the compound has good intestinal absorption and permeability across the blood-brain barrier (BBB), making it a suitable candidate for central nervous system (CNS) targeting . However, toxicity assessments indicate potential harmful effects if ingested, necessitating careful dosage considerations.

Case Studies and Research Findings

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.